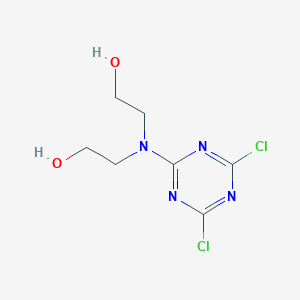

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

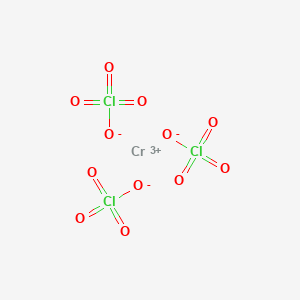

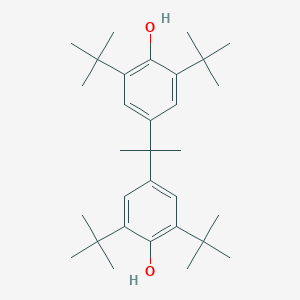

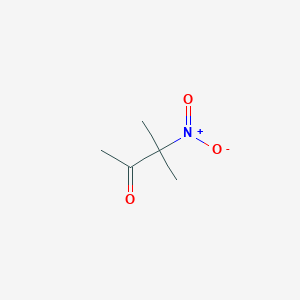

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol, commonly known as DCTE, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and polar solvents. DCTE is synthesized using a specific method, and its mechanism of action is well-known.

Mecanismo De Acción

DCTE acts as a bifunctional cross-linker, which means that it can form covalent bonds with two different molecules simultaneously. The reaction takes place between the amino groups of one molecule and the hydroxyl groups of another molecule. The resulting cross-linked product is more stable and resistant to denaturation than the individual molecules.

Efectos Bioquímicos Y Fisiológicos

DCTE has been shown to have minimal toxicity in vitro and in vivo. It does not interfere with the normal physiological functions of cells or tissues. DCTE has been used to stabilize enzymes, antibodies, and other proteins for biochemical assays and biophysical studies. It has also been used to cross-link DNA and RNA for structural studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of DCTE is its high efficiency in cross-linking molecules. It can form stable cross-links at low concentrations and short reaction times. DCTE is also compatible with a wide range of biological molecules and conditions. The main limitation of DCTE is its potential for non-specific cross-linking, which can interfere with the interpretation of experimental results. Therefore, careful optimization of the reaction conditions and controls is necessary.

Direcciones Futuras

The future directions of DCTE research include the development of new cross-linking strategies and applications. One direction is the use of DCTE in the synthesis of hydrogels, which are three-dimensional networks of cross-linked polymers. Hydrogels have potential applications in tissue engineering, drug delivery, and biosensors. Another direction is the use of DCTE in the synthesis of metal-organic frameworks, which are porous materials with high surface area and tunable properties. Metal-organic frameworks have potential applications in gas storage, catalysis, and separation.

Conclusion:

In conclusion, DCTE is a versatile cross-linking agent that has many scientific research applications. Its synthesis method is straightforward, and its mechanism of action is well-understood. DCTE has minimal toxicity and is compatible with a wide range of biological molecules and conditions. Its advantages and limitations for lab experiments must be carefully considered. The future directions of DCTE research are promising and offer many opportunities for new discoveries and applications.

Aplicaciones Científicas De Investigación

DCTE is widely used in scientific research as a cross-linking agent for proteins, peptides, and nucleotides. It is used to stabilize protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. DCTE is also used in the synthesis of dendrimers, which are highly branched macromolecules with multiple functional groups. Dendrimers are used in drug delivery, gene therapy, and imaging.

Propiedades

Número CAS |

13436-79-8 |

|---|---|

Nombre del producto |

2,2'-((4,6-Dichloro-1,3,5-triazin-2-yl)imino)bisethanol |

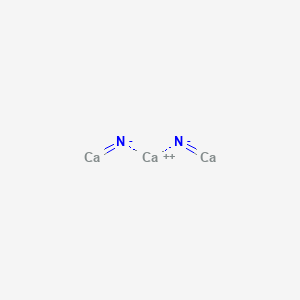

Fórmula molecular |

C7H10Cl2N4O2 |

Peso molecular |

253.08 g/mol |

Nombre IUPAC |

2-[(4,6-dichloro-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C7H10Cl2N4O2/c8-5-10-6(9)12-7(11-5)13(1-3-14)2-4-15/h14-15H,1-4H2 |

Clave InChI |

GAVNYHWVCOTMTQ-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |

SMILES canónico |

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)Cl |

Otros números CAS |

13436-79-8 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.